4-bromo-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFN2O3S/c17-11-4-6-15(7-5-11)24(22,23)19-13-9-16(21)20(10-13)14-3-1-2-12(18)8-14/h1-8,13,19H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKAMBIJDAYYHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NS(=O)(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the pyrrolidinone ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidinone ring.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, where a fluorine-containing reagent reacts with the intermediate compound.
Bromination: The bromine atom is introduced via a bromination reaction, typically using bromine or a bromine-containing reagent.
Sulfonamide formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonamide reagent under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4-bromo-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Coupling reactions: The compound can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-bromo-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
4-bromo-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide can be compared with other similar compounds, such as:
4-bromo-N-(4-bromo-3-fluorophenyl)benzenesulfonamide: This compound has a similar structure but with an additional bromine atom, which may affect its reactivity and applications.
4-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound lacks the pyrrolidinone ring, which may result in different chemical properties and biological activities.
N-(3-fluorophenyl)-4-bromobenzenesulfonamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-Bromo-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, is believed to interact with various biological targets, influencing cellular pathways associated with disease processes.
Chemical Structure and Properties
The molecular formula of this compound is , and it possesses a molecular weight of approximately 404.28 g/mol. The compound features a sulfonamide group, which is known for its broad-spectrum biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H16BrFN2O3S |
| Molecular Weight | 404.28 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
The biological activity of sulfonamides often involves the inhibition of specific enzymes or receptors. For instance, similar compounds have been shown to interact with the Peroxisome proliferator-activated receptor gamma (PPARγ) , which plays a crucial role in lipid metabolism and glucose homeostasis. By modulating PPARγ activity, this compound may influence various metabolic pathways and inflammatory responses.
Biological Activity Studies
Recent studies have explored the biological activities of this compound, highlighting its potential as an antibacterial and anticancer agent.
- Antibacterial Activity : Preliminary assays indicate that this compound exhibits moderate antibacterial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
-
Anticancer Activity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. The observed effects include:
- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in certain cancer cell lines, inhibiting their proliferation.
- Apoptosis Induction : Mechanistic studies suggest that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, promoting programmed cell death.
Case Study 1: Anticancer Efficacy
A study conducted on human colorectal cancer cells (HT-29) revealed that this compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in Annexin V-positive cells, suggesting enhanced apoptosis .
Case Study 2: Antibacterial Effects
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as a lead compound for developing new antibacterial agents .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 4-bromo-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide, and what are their critical optimization parameters?
- Methodology : A two-step approach is commonly used: (1) Synthesis of the pyrrolidin-3-amine core via cyclization of substituted acrylamides with fluorophenyl derivatives, followed by (2) sulfonylation using 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key parameters include temperature control (<0°C during sulfonylation to prevent side reactions) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Use - and -NMR to verify substituent positions (e.g., fluorine coupling patterns at δ ~7.2–7.5 ppm for the 3-fluorophenyl group) .
- X-ray crystallography : Resolve bond angles (e.g., C-S-N bond at ~107–112°) and torsional conformations (e.g., dihedral angle between sulfonamide and pyrrolidinone planes: ~85–95°) to validate spatial arrangement .
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
- Methodology : Screen for kinase inhibition (e.g., EGFR or VEGFR2) using fluorescence polarization assays, or evaluate antimicrobial activity via broth microdilution (MIC values against Gram-positive bacteria like S. aureus). Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results with dose-response curves .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodology :
- Solvent selection : Replace dichloromethane with THF or DMF to enhance solubility of intermediates .
- Catalysis : Introduce Pd-mediated coupling for bromophenyl group incorporation (e.g., Suzuki-Miyaura with 4-bromophenylboronic acid) to reduce byproducts .
- Purification : Use flash chromatography (silica gel, 5% MeOH/CHCl) or recrystallization (ethanol/water) to isolate >98% pure product .
Q. What strategies mitigate low solubility in aqueous media during pharmacological studies?
- Methodology :
- Prodrug design : Introduce hydroxyl or phosphate groups to the pyrrolidinone ring to enhance hydrophilicity .
- Formulation : Use cyclodextrin-based nanocarriers or PEGylation to improve bioavailability. Validate stability via HPLC under physiological pH (7.4) .
Q. How can contradictions in reported biological activity data (e.g., conflicting IC values) be resolved?
- Methodology :
- Assay standardization : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) and use isogenic cell lines to eliminate variability .
- Meta-analysis : Compare structural analogs (e.g., 4-chloro-N-(pyridinyl)benzenesulfonamide derivatives) to identify substituent-dependent activity trends .
Q. What computational approaches are effective for studying structure-activity relationships (SAR) in this compound’s analogs?
- Methodology :
- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR’s ATP-binding pocket). Prioritize substituents with favorable ΔG values (<−8 kcal/mol) .
- QSAR modeling : Apply ML algorithms (e.g., Random Forest) to datasets of IC values and descriptors (logP, polar surface area) to predict bioactivity .
Notes
- Methodological Focus : Emphasized reproducible protocols over theoretical definitions.
- Advanced Techniques : Integrated interdisciplinary approaches (e.g., computational modeling + crystallography) for SAR analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
